molecular formula C23H26Cl2N6O2 B216524 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B216524
M. Wt: 489.4 g/mol
InChI Key: YYQDGFMQULGFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as CTX-0294885, is a synthetic compound that has been studied for its potential use as a therapeutic agent.

Mechanism of Action

6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a selective inhibitor of the protein kinase CK2, which plays a role in a variety of cellular processes including cell proliferation and survival. By inhibiting CK2, 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine disrupts these processes and leads to cell death in cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to have other biochemical and physiological effects. In animal studies, the compound has been shown to reduce the size of tumors and improve survival rates. 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has also been shown to reduce the severity of inflammatory bowel disease and arthritis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is its selectivity for CK2, which reduces the potential for off-target effects. However, the compound has relatively low solubility, which can limit its use in certain experiments. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. Another potential direction is the investigation of the compound's potential to enhance the efficacy of other cancer treatments, such as immunotherapy. Finally, further preclinical studies are needed to determine the safety and efficacy of 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine in humans, with the ultimate goal of developing it into a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and inflammatory diseases. Its selective inhibition of CK2, anti-cancer and anti-inflammatory effects, and other biochemical and physiological effects make it an interesting target for further research. However, more preclinical studies are needed to determine its safety and efficacy in humans, and to explore its potential in combination with other cancer treatments.

Synthesis Methods

The synthesis of 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with 1,3,5-triazine-2,4-diamine, followed by the addition of 6-azepan-1-amine. The final product is purified by column chromatography. The purity and identity of the compound are confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been studied for its potential use in the treatment of cancer and inflammatory diseases. In preclinical studies, 6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been investigated for its potential to enhance the efficacy of chemotherapy and radiation therapy.

properties

Product Name

6-azepan-1-yl-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C23H26Cl2N6O2

Molecular Weight

489.4 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26Cl2N6O2/c1-32-19-9-7-15(24)13-17(19)26-21-28-22(27-18-14-16(25)8-10-20(18)33-2)30-23(29-21)31-11-5-3-4-6-12-31/h7-10,13-14H,3-6,11-12H2,1-2H3,(H2,26,27,28,29,30)

InChI Key

YYQDGFMQULGFLN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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